molecular formula C21H26N6O2 B3020166 1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 919031-29-1

1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B3020166
CAS RN: 919031-29-1
M. Wt: 394.479
InChI Key: XJVZGFOOABSILF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The presence of the imidazo[2,1-f]purine moiety suggests that it might have interesting biological activities, as purine derivatives are often involved in cellular signaling and metabolism.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FTIR, NMR, and HRMS, which can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperidine ring might make it a base, and the carbonyl groups could be involved in hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Piperidine derivatives often interact with biological targets through the nitrogen atom in the piperidine ring . Molecular docking studies can be used to predict the interactions between the compound and its target .

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and investigation of its biological activity. It could also be interesting to study its potential applications in medicine or other fields .

properties

IUPAC Name

4-methyl-6-phenyl-2-(2-piperidin-1-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-23-18-17(19(28)27(21(23)29)13-12-24-10-6-3-7-11-24)26-15-14-25(20(26)22-18)16-8-4-2-5-9-16/h2,4-5,8-9H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVZGFOOABSILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCN(C4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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